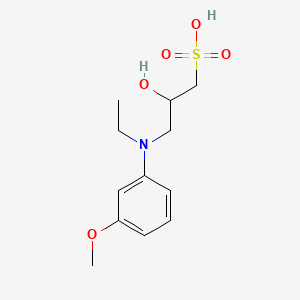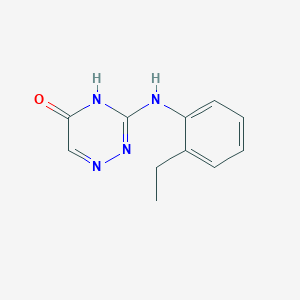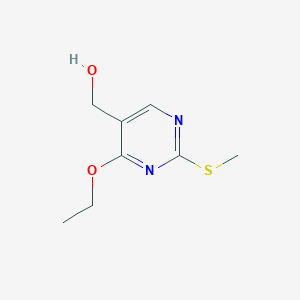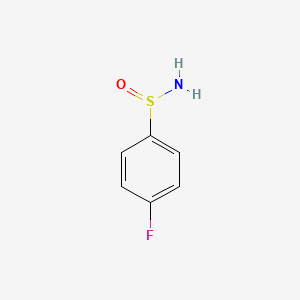
N-ethyl-N-(2-hydroxy-3sulfopropyl)-3-methoxylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline is a chemical compound known for its unique structural properties and applications. It is a derivative of aniline, characterized by the presence of ethyl, hydroxy, sulfopropyl, and methoxy groups. This compound is widely used in various scientific and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline typically involves the reaction of N-ethyl-3-methoxyaniline with sodium 3-chloro-2-hydroxypropanesulfonate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or distillation techniques .
化学反応の分析
Types of Reactions
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The presence of functional groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds .
科学的研究の応用
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a labeling agent in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with enzymes and proteins, influencing various biochemical pathways. The presence of functional groups allows it to form covalent bonds with target molecules, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
- 2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO)
- 3-morpholinopropanesulfonic acid (MOPS)
Uniqueness
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxylaniline is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise reactivity and stability .
特性
分子式 |
C12H19NO5S |
|---|---|
分子量 |
289.35 g/mol |
IUPAC名 |
3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO5S/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17) |
InChIキー |
ZLQNJZKBJSMXCJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)




![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)
